molecular formula C11H15NO2 B12423185 Butamben-d9

Butamben-d9

Cat. No.: B12423185
M. Wt: 202.30 g/mol
InChI Key: IUWVALYLNVXWKX-WRMMWXQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butamben-d9, also known as butyl 4-aminobenzoate-d9, is a deuterium-labeled derivative of butamben. Butamben itself is a local anesthetic commonly used in medical procedures to provide temporary relief from pain. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butamben-d9 involves the esterification of 4-aminobenzoic acid with butanol, followed by the incorporation of deuterium. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Butamben-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butamben-d9 has a wide range of scientific research applications:

Mechanism of Action

Butamben-d9 exerts its effects by inhibiting voltage-gated calcium channels in dorsal root ganglion neurons. This inhibition prevents the influx of calcium ions, thereby blocking the transmission of pain signals. Additionally, this compound inhibits sodium channels and delays rectifier potassium currents, further contributing to its anesthetic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Butamben-d9

The deuterium labeling in this compound provides unique advantages in scientific research, particularly in the study of drug metabolism and pharmacokinetics. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

202.30 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 4-aminobenzoate

InChI

InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3/i1D3,2D2,3D2,8D2

InChI Key

IUWVALYLNVXWKX-WRMMWXQOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.